molecular formula C7H7IN4O B1600811 5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 492468-97-0

5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No. B1600811
M. Wt: 290.06 g/mol
InChI Key: HJCUIJYQAULEJR-UHFFFAOYSA-N
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Description

5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a chemical compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyridines . This class of compounds is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .


Chemical Reactions Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves a tandem reaction that includes a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This reaction demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

properties

IUPAC Name

5-iodo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN4O/c1-13-4-2-3-5(8)12-6(4)10-7(9)11-12/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCUIJYQAULEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(N2C1=NC(=N2)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465912
Record name 5-IODO-8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine

CAS RN

492468-97-0
Record name 5-IODO-8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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